molecular formula C22H29FN2O3 B2938146 2-(ADAMANTAN-1-YL)-2-[(4-FLUOROPHENYL)FORMAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE CAS No. 1007913-69-0

2-(ADAMANTAN-1-YL)-2-[(4-FLUOROPHENYL)FORMAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE

Cat. No.: B2938146
CAS No.: 1007913-69-0
M. Wt: 388.483
InChI Key: NXERNWOMUZMEJX-UHFFFAOYSA-N
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Description

The compound 2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]-N-(2-methoxyethyl)acetamide is a structurally complex molecule featuring three critical moieties:

  • Adamantane: A rigid, lipophilic bicyclic hydrocarbon known to enhance metabolic stability and membrane permeability in pharmaceuticals .
  • N-(2-Methoxyethyl)Acetamide: A polar substituent that improves aqueous solubility compared to alkyl chains .

However, direct pharmacological data for this compound is absent in the provided evidence; thus, inferences are drawn from structural analogs.

Properties

IUPAC Name

N-[1-(1-adamantyl)-2-(2-methoxyethylamino)-2-oxoethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN2O3/c1-28-7-6-24-21(27)19(25-20(26)17-2-4-18(23)5-3-17)22-11-14-8-15(12-22)10-16(9-14)13-22/h2-5,14-16,19H,6-13H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXERNWOMUZMEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ADAMANTAN-1-YL)-2-[(4-FLUOROPHENYL)FORMAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a benzene ring.

    Formamido Linkage Formation: The formamido linkage is formed by reacting the intermediate with formamide under controlled conditions.

    Final Coupling: The final step involves coupling the adamantane core with the fluorophenyl-formamido intermediate using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Oxidation Reactions

The adamantane moiety undergoes selective oxidation under controlled conditions. Key findings include:

Reaction Site Oxidizing Agent Conditions Product
Adamantane bridgeheadKMnO₄ (aqueous)Acidic, 60–80°C2-(1-hydroxyadamantan-1-yl) derivative
Adamantane tertiary C–HCrO₃/H₂SO₄Room temperatureKetone formation at bridgehead positions
  • Mechanistic Notes :

    • Adamantane’s rigid cage structure directs oxidation to tertiary carbons, favoring bridgehead hydroxylation.

    • Fluorophenyl groups remain inert under these conditions due to the electron-withdrawing effect of fluorine.

Reduction Reactions

The acetamide and formamido groups participate in reduction processes:

Target Group Reducing Agent Conditions Product
Formamido (–NHCHO)LiAlH₄Anhydrous THF, refluxPrimary amine (–NH₂)
Acetamide (–CONHR)H₂/Pd-CEthanol, 50°CEthylamine derivative
  • Side Reactions :

    • Over-reduction of adamantane is avoided due to its stability.

    • Fluorophenyl rings are unaffected under standard reduction conditions.

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl group exhibits limited but directed reactivity:

Reagent Position Product Yield
HNO₃/H₂SO₄Para to fluorine (sterically hindered)Nitro derivative<20%
Br₂/FeBr₃Meta to fluorineBromo-substituted analog35–40%
  • Electronic Effects :

    • Fluorine’s strong electron-withdrawing nature deactivates the ring, favoring meta substitution.

    • Steric hindrance from the adamantane group further limits reactivity.

Hydrolysis Reactions

Amide bonds undergo hydrolysis under acidic or basic conditions:

Bond Conditions Product
Formamido6M HCl, 100°C4-Fluorobenzoic acid + Adamantane-amine
AcetamideNaOH (aq.), refluxMethoxyethylamine + Carboxylic acid derivative
  • Kinetics :

    • Formamido hydrolysis is 3–5× faster than acetamide due to resonance destabilization.

Functionalization via Cross-Coupling

The methoxyethyl chain enables further derivatization:

Reaction Type Catalyst Product Application
Sonogashira couplingPd(PPh₃)₄/CuIAlkynylated analogs for polymer synthesis
Suzuki-MiyauraPd(OAc)₂Biaryl systems with enhanced bioactivity

Stability Under Thermal and Photolytic Conditions

Condition Outcome
150°C (dry)Decomposition via retro-amide formation
UV light (254 nm)C–F bond cleavage with HF elimination

Comparative Reactivity Table

Functional Group Reactivity Dominant Pathway
AdamantaneModerateOxidation > halogenation
FluorophenylLowEAS (meta-selective)
FormamidoHighHydrolysis > reduction
AcetamideModerateHydrolysis ≈ reduction

Scientific Research Applications

2-(ADAMANTAN-1-YL)-2-[(4-FLUOROPHENYL)FORMAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE is a synthetic organic compound with the CAS number 1007913-69-0 . It has a molecular weight of 388.483 and its unique structural properties have garnered interest across various scientific fields.

Scientific Research Applications

This compound is investigated for its potential across chemistry, biology, medicine, and industry.

Chemistry

  • It serves as a building block in the synthesis of complex molecules.

Biology

  • It is studied as a biochemical probe because of its unique structural features.

Medicine

  • It is explored for potential therapeutic properties, particularly in developing antiviral and anticancer agents.
  • The adamantane moiety provides rigidity and stability, potentially enhancing interaction with biological targets.
  • The electron-withdrawing nature of the fluorophenyl group may enhance binding interactions with proteins and enzymes.
  • The acetamide functional group increases solubility and may influence pharmacokinetics.

Industry

  • It is utilized in the development of advanced materials and polymers.

Potential biological activities

The compound's biological activity is likely mediated through several mechanisms:

  • Enzyme Interaction: The compound may interact with specific enzymes, modulating their activity.
  • Receptor Binding: Potential binding to various receptors could influence signaling pathways.
  • Cell Cycle Modulation: Similar compounds have been shown to induce apoptosis through caspase activation pathways.

Structural Characteristics

The structural features of this compound contribute to its biological activity:

ComponentDescription
Adamantane MoietyProvides rigidity and stability, potentially enhancing interaction with biological targets
Fluorophenyl GroupThe electron-withdrawing nature of fluorine may enhance binding interactions with proteins and enzymes
Acetamide GroupIncreases solubility and may influence pharmacokinetics

Mechanism of Action

The mechanism of action of 2-(ADAMANTAN-1-YL)-2-[(4-FLUOROPHENYL)FORMAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic pathways.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Adamantane Fluorophenyl Acetamide Substituent Molecular Weight (g/mol) Notable Features Source
Target Compound Yes Yes N-(2-Methoxyethyl) ~450 (estimated) Balanced lipophilicity/solubility
Dimeric γ-AApeptide Yes No N-(Adamantyl) 1,155.83 High avidity, low bioavailability
N-(Benzothiazole-2-yl)-2-(4-Fluorophenyl)Acetamide No Yes Benzothiazole ~300–350 π-π stacking potential
Goxalapladib No No Methoxyethyl-Piperidinyl 718.80 Atherosclerosis therapy
2-(Adamantan-1-yl)-2-(Cyclohexylformamido)-N-(Thiazolyl)Acetamide Yes No Cyclohexyl, Thiazole ~450 (estimated) Metabolic instability risk

Research Findings and Implications

Adamantane’s Role : Adamantane-containing compounds (e.g., ) exhibit enhanced metabolic stability but face challenges in solubility and bioavailability. The target compound’s methoxyethyl group may mitigate this .

Fluorophenyl vs.

Methoxyethyl Substituent : This group (seen in ) improves solubility without significantly compromising membrane permeability, a critical advantage over purely hydrophobic chains .

Biological Activity

2-(Adamantan-1-YL)-2-[(4-fluorophenyl)formamido]-N-(2-methoxyethyl)acetamide, also known by its CAS number 1007913-69-0, is a synthetic organic compound characterized by a unique structural framework that includes an adamantane moiety and a fluorophenyl group. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and cancer research.

Structural Characteristics

The structural features of this compound contribute to its biological activity:

Component Description
Adamantane Moiety Provides rigidity and stability, potentially enhancing interaction with biological targets.
Fluorophenyl Group The electron-withdrawing nature of fluorine may enhance binding interactions with proteins and enzymes.
Acetamide Functional Group Increases solubility and may influence pharmacokinetics.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity.
  • Receptor Binding : Potential binding to various receptors could influence signaling pathways.
  • Cell Cycle Modulation : Similar compounds have been shown to induce apoptosis through caspase activation pathways.

Anti-Cancer Activity

Recent studies have demonstrated that related compounds exhibit significant anti-proliferative effects against various cancer cell lines. For instance, derivatives of adamantane have shown potent cytotoxicity against human cervical (HeLa), breast (MCF7), and liver (HepG2) cancer cells.

  • Cytotoxicity Data :
    • Compound 5r (a derivative) exhibited IC50 values of:
      • HeLa: 16.12 ± 1.54 μM
      • MCF7: 12.54 ± 1.15 μM
      • HepG2: 10.56 ± 1.14 μM

The mechanism involved apoptosis induction via the activation of caspases, particularly caspase-8 and caspase-3, leading to poly ADP-ribose polymerase (PARP) cleavage, a marker of apoptosis .

Pharmacological Properties

The pharmacological profile of this compound suggests potential therapeutic applications due to its structural attributes:

  • Enhanced Lipophilicity : The adamantane structure increases membrane permeability.
  • Targeted Action : The fluorophenyl group may enhance selectivity towards certain biological targets.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Caspase Activation : Research indicates that adamantane derivatives can activate caspases in a dose-dependent manner, leading to cell cycle arrest and apoptosis .
  • Molecular Docking Studies : Computational studies suggest favorable binding interactions with target proteins, enhancing the understanding of its mechanism at the molecular level.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 2-(adamantan-1-yl)-2-[(4-fluorophenyl)formamido]-N-(2-methoxyethyl)acetamide, and how can purity be validated?

  • Methodology : Use a multi-step coupling approach involving adamantane derivatives and fluorophenyl formamide intermediates. For example, activate the adamantane carbonyl group using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry DCM, followed by sequential coupling with 4-fluorophenyl formamido and methoxyethylamine .
  • Purity Validation : Employ HPLC with UV detection (λ = 254 nm) and confirm structural integrity via 1H^1H/13C^{13}C NMR (e.g., VNMRS-400 MHz Agilent-NMR in DMSO-d6) and high-resolution mass spectrometry (VG70-70H spectrometer) .

Q. How should researchers handle stability challenges during storage and experimental use of this compound?

  • Stability Protocol : Store under inert gas (N2_2) at –20°C in amber vials to prevent photodegradation and hydrolysis. Pre-dissolve in anhydrous DMSO for biological assays to avoid solvent-induced decomposition .
  • Monitoring : Conduct periodic TLC (hexane:ethyl acetate, 9:3) to detect degradation products. If impurities exceed 0.5%, repurify via silica gel column chromatography .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

  • Key Techniques :

  • FT-IR/Raman : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) and adamantane C-H vibrations .
  • X-ray Crystallography : Resolve 3D conformation to analyze steric effects from the adamantane moiety .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (decomposition onset >200°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

  • Experimental Design :

  • Dose-Response Variability : Use standardized cell lines (e.g., HEK293) and normalize activity to internal controls (e.g., β-galactosidase assays) to minimize batch effects .
  • Metabolic Interference : Pre-treat with CYP450 inhibitors (e.g., ketoconazole) to assess if metabolic byproducts contribute to conflicting results .
    • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables like solvent purity (>95% confirmed via elemental analysis) or adamantane isomer ratios .

Q. What strategies optimize the compound’s bioavailability given its adamantane and fluorophenyl motifs?

  • Structural Modifications :

  • Introduce PEGylated methoxyethyl chains to enhance aqueous solubility (>61.3 µg/mL) without compromising adamantane-mediated target binding .
  • Replace the 4-fluorophenyl group with trifluoromethyl to improve metabolic stability while retaining affinity .
    • Formulation : Encapsulate in cyclodextrin-based nanoparticles (e.g., HP-β-CD) to bypass P-glycoprotein efflux in intestinal cells .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., Keap1-Nrf2)?

  • Approach :

  • Docking Studies : Use AutoDock Vina with adamantane as a rigid core and flexible side chains to simulate binding to Keap1’s BTB domain (PDB: 4IQK) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of hydrogen bonds between the fluorophenyl group and Arg483 .
    • Validation : Compare predicted binding affinities (ΔG) with SPR-measured KD_D values to refine force field parameters .

Q. What experimental designs evaluate the compound’s environmental impact and biodegradation pathways?

  • Ecotoxicology Framework :

  • Fate Analysis : Use OECD 308 guidelines to study hydrolysis (pH 7–9) and photolysis (UV-A light) in simulated aquatic systems .
  • Bioaccumulation : Measure logP values (estimated >3.5 via PubChem) and BCF (bioconcentration factor) in zebrafish models .
    • Metabolite Identification : Employ LC-QTOF-MS to detect degradation byproducts (e.g., 4-fluorobenzoic acid) in soil microcosms .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50} values across kinase inhibition studies?

  • Root Cause Investigation :

  • Assay Conditions : Compare ATP concentrations (1 mM vs. 10 µM) and buffer ionic strength (e.g., Tris vs. HEPES) .
  • Protein Purity : Validate kinase purity (>90% via SDS-PAGE) and activity (using control inhibitors like staurosporine) .
    • Resolution : Harmonize protocols using a reference lab (e.g., Eurofins) and share raw data via platforms like Zenodo for independent validation .

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